

validation of 4-methylquinoline as a scaffold for drug discovery

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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

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4-Methylquinoline: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The **4-methylquinoline** scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive validation of **4-methylquinoline** as a scaffold for drug discovery, offering an objective comparison with alternative heterocyclic systems. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for developing novel therapeutic agents.

Executive Summary

4-Methylquinoline, a derivative of the privileged quinoline structure, has shown significant potential in the development of anticancer and antibacterial agents. Its derivatives have exhibited potent cytotoxicity against various cancer cell lines and robust inhibitory activity against a spectrum of bacterial pathogens. This guide compares the performance of **4-methylquinoline** derivatives with other prominent heterocyclic scaffolds, namely quinazoline, pyridine, and pyrimidine, in these therapeutic areas. While direct head-to-head comparative studies are limited, this guide consolidates data from various sources to provide a valuable reference for scaffold selection and optimization in drug discovery programs.



Anticancer Activity: 4-Methylquinoline vs. Alternative Scaffolds

Derivatives of **4-methylquinoline** have demonstrated notable anticancer properties. The primary mechanism of action for many quinoline-based anticancer agents involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative In Vitro Anticancer Activity (IC50, µM)

The following table summarizes the cytotoxic activity of representative **4-methylquinoline** derivatives in comparison to quinazoline and pyridine derivatives against various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.



| Scaffold | Derivativ e Example | HeLa (Cervical) | PC-3 (Prostate) | MCF-7 (Breast) | A549 (Lung) | Referenc e |
|---------------------------|--|--------------------|--------------------|----------------------|----------------------|---------------|
| 4- Methylquin oline | 2-(3,4- methylene dioxypheny l)-6-bromo- 4- methylquin oline | 8.3 μΜ | 31.37 μΜ | >100 μM | - | [1] |
| 4- Methylquin oline | 2-phenyl-6- bromo-4- methylquin oline | - | - | >100 μM | - | [1] |
| Quinazolin e | Quinazolin one Schiff Base | - | - | 6.25 μΜ | - | [2] |
| Quinazolin e | 2- substituted 4- anilinoquin azoline | - | - | Reported Activity | Reported Activity | [2] |
| Quinazolin e | 4- aminoquin azoline derivative | 1.96 - 3.46 μΜ | 1.96 - 3.46 μΜ | 1.96 - 3.46 μΜ | - | |
| Pyridine | Pyridine- Urea Derivative | - | - | 0.22 μΜ | - | [3] |
| Pyridine | 6-(2,4- dimethoxyp henyl)-4- (3,4- methylene | - | - | 6.3 μΜ | - | [4] |



dioxypheny I)-1Hpyridin-2one

Note: "-" indicates data not available in the cited sources.

Antibacterial Activity: 4-Methylquinoline vs. Alternative Scaffolds

4-Methylquinoline derivatives have also been identified as potent antibacterial agents. A key mechanism for the antibacterial action of quinoline-based compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

The table below presents the minimum inhibitory concentrations (MICs) of **4-methylquinoline** derivatives against various bacterial strains, alongside data for quinazoline and pyrimidine derivatives. As with the anticancer data, these values are collated from different studies.



| Scaffold | Derivative Example | S. aureus | E. coli | P. aeruginosa | Reference |
|---------------------------|---|------------|------------|------------------|-----------|
| 4- Methylquinoli ne | 4-methyl-2- phenylquinoli ne | >100 μg/mL | 50 μg/mL | 25 μg/mL | [5] |
| 4- Methylquinoli ne | 4-methyl-2- (4- chlorophenyl) quinoline | >100 μg/mL | 50 μg/mL | 25 μg/mL | [5] |
| Quinazoline | Imidazo[1,2- c]quinazoline derivative | 4-8 μg/mL | 4-8 μg/mL | - | [4] |
| Quinazoline | Benzimidazo[1,2- c]quinazoline derivative | 4-8 μg/mL | 4-8 μg/mL | - | [4] |
| Pyrimidine | 4-(substituted phenyl)-6-(4-nitrophenyl)p yrimidin-2-ol | 0.87 μM/mL | 0.91 μM/mL | 0.77 μM/mL | [6] |
| Pyrimidine | Pyrazole- clubbed pyrimidine | 521 μΜ | - | 2085 μΜ | [7] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of **4-methylquinoline** derivatives.

In Vitro Anticancer Activity: MTT Assay



Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
 and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the **4-methylquinoline** derivative and a vehicle control for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a standardized inoculum of bacteria in a liquid nutrient broth.

Protocol:

 Compound Dilution: Prepare serial two-fold dilutions of the 4-methylquinoline derivative in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).



- Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5
 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye that binds to microtubules.

Protocol:

- Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
- Compound Incubation: Incubate the tubulin with various concentrations of the **4- methylquinoline** derivative or a control compound (e.g., colchicine) in a 96-well plate.
- Initiation of Polymerization: Initiate polymerization by adding GTP and incubating at 37°C.
- Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
- IC50 Calculation: The IC50 value for tubulin polymerization inhibition is determined from the dose-response curve.[8]

Mechanism of Action: DNA Gyrase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The different topological forms of DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.[9][10]

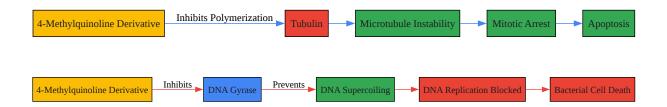


Protocol:

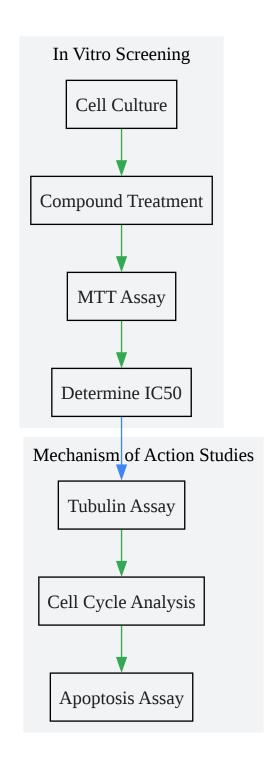
- Reaction Setup: Set up a reaction mixture containing relaxed plasmid DNA, DNA gyrase,
 ATP, and various concentrations of the 4-methylquinoline derivative or a known inhibitor (e.g., ciprofloxacin).
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
- Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
- Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
- Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Visualizing Mechanisms and Workflows

To further elucidate the role of the **4-methylquinoline** scaffold in drug discovery, the following diagrams illustrate key concepts and experimental processes.







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